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Compound of Interest

Compound Name: Myristoleyl oleate

Cat. No.: B15601129

Introduction

Myristoleyl oleate ((92)-Octadec-9-enoic acid, tetradecyl ester) is a wax ester, a class of lipids
composed of a long-chain fatty acid linked to a long-chain fatty alcohol. With the molecular
formula Cs2He203, it is found in various natural sources.[1][2] The precise characterization of
such molecules is critical in fields ranging from biochemistry and food science to drug
development and cosmetics, where its properties as an emollient and lubricant are valued. This
guide provides an in-depth overview of the two primary spectroscopic techniques for its
analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass
Spectrometry (GC-MS).

Molecular Structure

Myristoleyl oleate is formed from the esterification of myristoleyl alcohol (a 14-carbon fatty
alcohol) and oleic acid (an 18-carbon unsaturated fatty acid). Understanding this structure is
fundamental to interpreting the spectral data obtained from NMR and GC-MS.

o |[UPAC Name: tetradecyl (9Z)-octadec-9-enoate[1]
e Molecular Formula: Cs2He202[1]

e Molecular Weight: 478.8 g/mol [1]
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Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile
compounds. For wax esters like myristoleyl oleate, it provides information on purity, identity,
and molecular weight.

Experimental Protocol

A robust GC-MS analysis involves careful sample preparation and precise instrument
configuration. The following protocol is a general guideline adaptable for the analysis of wax
esters.

e Sample Preparation:

o

Accurately weigh approximately 1-5 mg of the myristoleyl oleate sample.

o

Dissolve the sample in 1 mL of a suitable organic solvent such as hexane or chloroform in
a 2 mL vial.[3]

o

For quantitative analysis, a known amount of an internal standard (e.g., a deuterated fatty
acid or an odd-chain fatty acid ester not present in the sample) should be added.[3][4]

o

Vortex the sample to ensure complete dissolution.

e |nstrumentation and Conditions:

o Gas Chromatograph: An Agilent 5975C GC/MS system or equivalent.[4]

o Column: A non-polar capillary column, such as an Agilent HP-5MS (30 m x 0.25 mm x
0.25 pym), is suitable for separating long-chain esters.[5]

o Injection: 1 pL of the sample is injected into the GC inlet.

o Inlet Temperature: 250-280°C.

o Injection Mode: Splitless or split (e.g., 1:50 split ratio).[6]
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o Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
o Oven Temperature Program:

» [nitial temperature: 100°C, hold for 2 minutes.

» Ramp: Increase to 280°C at a rate of 10°C/min.

» Final hold: Hold at 280°C for 15-20 minutes to ensure elution of the high-boiling point
ester.[6][7]

o Mass Spectrometer:
= |onization Mode: Electron lonization (El) at 70 eV.
» Source Temperature: 230-250°C.[6]

= Scan Range: m/z 40-600.

GC-MS Analysis Data Processing

Click to download full resolution via product page

Fig 1. General experimental workflow for GC-MS analysis of Myristoleyl oleate.

Data Interpretation

The GC analysis will yield a chromatogram, with myristoleyl oleate appearing as a single
major peak. The mass spectrometer provides a fragmentation pattern for this peak, which is
key to confirming its identity. The molecular ion [M]* at m/z 478.8 is often weak or absent in the
El spectra of long-chain wax esters.[8] However, characteristic fragment ions are highly
diagnostic.
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m/z Value lon Fragment Description

282 [C1sH3402]* - Represents the oleic acid moiety.

064 [C18H320]* - McLafferty rearrangement ion from
the oleoyl portion ([M-H20]).

196 [C1aH28]™ - Represents the myristoleyl
(tetradecyl) alkyl chain.

- Alkyl chain fragments (CaH7*, CaHo™), typically

base peaks.[1]

Table 1. Expected key fragment ions in the El mass spectrum of Myristoleyl oleate.

The fragmentation pattern, particularly the presence of ions corresponding to the fatty acid and
fatty alcohol components, allows for unambiguous structural confirmation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
Both H (proton) and *3C (carbon-13) NMR provide detailed information about the chemical
environment of each atom in myristoleyl oleate.

Experimental Protocol

e Sample Preparation:

o For 'H NMR, dissolve 5-25 mg of myristoleyl oleate in approximately 0.6-0.7 mL of a
deuterated solvent.[9][10]

o For 3C NMR, a more concentrated sample of 50-100 mg is recommended.[10][11]
o Deuterated chloroform (CDCIs) is an excellent solvent choice.

o The sample solution should be filtered into a 5 mm NMR tube to remove any particulate

matter.[9]
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o A small amount of tetramethylsilane (TMS) can be added as an internal standard (4 0.00
ppm), though modern spectrometers often reference the residual solvent signal.

 Instrumentation and Data Acquisition:
o Spectrometer: A 400 MHz or higher field NMR spectrometer.
o 'H NMR: Acquire 8-16 scans with a relaxation delay of 1-2 seconds.

o 13C NMR: Acquire several hundred to a few thousand scans with a longer relaxation delay
(e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

Sample Preparation NMR Analysis Data Processing

Dissolve Sample Filter into t Fourier Transform Phase & Baseline Integration & Peak
(550 mg in 0.6 mL CDCl:) 5 mm NMR Tube (FID ~ Spectrum) Correction Picking

Assign Signals to
Molecular Structure

Click to download full resolution via product page

Fig 2. General experimental workflow for NMR analysis of Myristoleyl oleate.

'H NMR Data Interpretation

The *H NMR spectrum provides a map of the different types of protons in the molecule. The
key signals for myristoleyl oleate are summarized below.
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Chemical Shift (5,
ppm)

Multiplicity

Integration

Assignment

~5.34

Triplet (t)

2H

Olefinic protons (-
CH=CH-) of the oleoyl
chain.[12]

~4.05

Triplet (t)

2H

Methylene protons
alpha to the ester

oxygen (-O-CHz-).

~2.28

Triplet (t)

2H

Methylene protons
alpha to the carbonyl
group (-CH2-C=0).

~2.01

Multiplet (m)

4H

Allylic protons (-CHz-
CH=CH-CH3-).[12]

~1.62

Multiplet (m)

2H

Methylene protons
beta to the ester
oxygen (-O-CHz-
CHz-).

~1.25

Broad singlet

~44H

Bulk methylene
protons of both alkyl
chains (-(CH2)n-).[13]

~0.88

Triplet (t)

6H

Terminal methyl
protons (-CHs) of both
chains.

Table 2. Expected *H NMR chemical shifts for Myristoleyl oleate in CDCls.

3C NMR Data Interpretation

The 13C NMR spectrum distinguishes each unique carbon atom in the structure, providing

complementary information to the *H spectrum.
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Chemical Shift (6, ppm) Assignment
~173.9 Carbonyl carbon (-C=0) of the ester.
Olefinic carbons (-CH=CH-) of the oleoyl chain.
~130.0, ~129.7
[11]
644 Methylene carbon alpha to the ester oxygen (-
' O-CHa-).
344 Methylene carbon alpha to the carbonyl group (-
' CH2-C=0).
Bulk methylene carbons of both alkyl chains (-
~31.9-~22.7
(CH2)n-).[11]
~14.1 Terminal methyl carbons (-CHs) of both chains.

Table 3. Expected 3C NMR chemical shifts for Myristoleyl oleate in CDCls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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